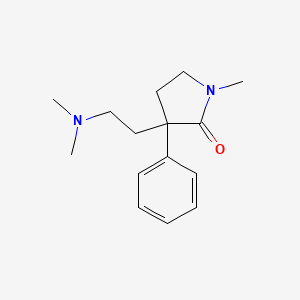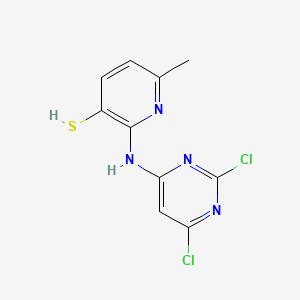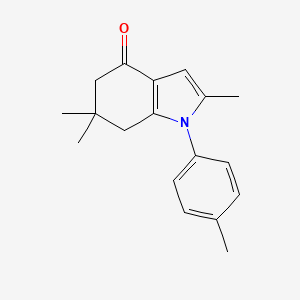![molecular formula C15H17N5S B12916884 N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine CAS No. 106823-66-9](/img/structure/B12916884.png)
N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is a complex organic compound that features a purine ring system substituted with a phenyl group and a thioether linkage to a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine.
Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Thioether Formation: The thioether linkage is formed by reacting the purine derivative with a thiol compound.
Dimethylaminoethyl Substitution: Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2-((2-phenyl-1H-benzimidazol-1-yl)thio)ethanamine: Similar structure but with a benzimidazole ring instead of a purine ring.
N,N-Dimethyl-2-((2-phenyl-1H-imidazol-1-yl)thio)ethanamine: Contains an imidazole ring instead of a purine ring.
Uniqueness
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is unique due to its purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain drugs. This structural feature may confer specific biological activities and interactions that are distinct from those of similar compounds with different ring systems.
Propriétés
Numéro CAS |
106823-66-9 |
|---|---|
Formule moléculaire |
C15H17N5S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C15H17N5S/c1-20(2)8-9-21-15-12-14(17-10-16-12)18-13(19-15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,17,18,19) |
Clé InChI |
FVBWBKBXNOLRRS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=NC(=NC2=C1NC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
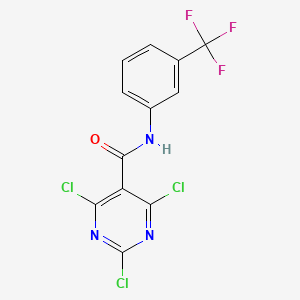
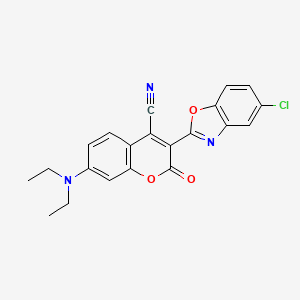
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)

![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
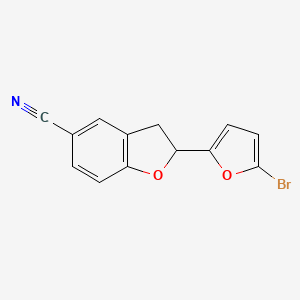
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)


![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
